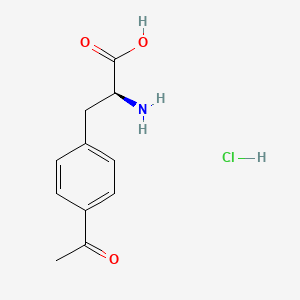
4-(3-Methylbutylsulfanyl)-1-oxidopyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylbutylsulfanyl)-1-oxidopyridin-1-ium is an organic compound with the molecular formula C₁₀H₁₅NOS It is a derivative of pyridine, where the 4-position of the pyridine ring is substituted with a sulfanyl group attached to a 3-methylbutyl chain, and the nitrogen atom in the pyridine ring is oxidized to form an N-oxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbutylsulfanyl)-1-oxidopyridin-1-ium typically involves the following steps:
Formation of the Sulfanyl Group: The initial step involves the reaction of pyridine with a suitable thiol compound, such as 3-methylbutanethiol, under basic conditions to form the sulfanyl-substituted pyridine.
Oxidation of Pyridine: The sulfanyl-substituted pyridine is then subjected to oxidation using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to convert the nitrogen atom in the pyridine ring to an N-oxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylbutylsulfanyl)-1-oxidopyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be further oxidized to form sulfoxides or sulfones.
Reduction: The N-oxide group can be reduced back to the parent pyridine using reducing agents like zinc dust and acetic acid.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc dust, acetic acid.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Parent pyridine.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
4-(3-Methylbutylsulfanyl)-1-oxidopyridin-1-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Methylbutylsulfanyl)-1-oxidopyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group and the N-oxide moiety can participate in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 4-[(2-methylbutyl)thio]-, 1-oxide
- Pyridine, 4-[(1-methylbutyl)thio]-, 1-oxide
- Pyridine, 4-(3-methyloxiranyl)-, 1-oxide
Uniqueness
4-(3-Methylbutylsulfanyl)-1-oxidopyridin-1-ium is unique due to the specific substitution pattern on the pyridine ring and the presence of both the sulfanyl group and the N-oxide moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
129598-82-9 |
|---|---|
Molecular Formula |
C10H15NOS |
Molecular Weight |
197.296 |
IUPAC Name |
4-(3-methylbutylsulfanyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H15NOS/c1-9(2)5-8-13-10-3-6-11(12)7-4-10/h3-4,6-7,9H,5,8H2,1-2H3 |
InChI Key |
NTWKDVUSMYCGEV-UHFFFAOYSA-N |
SMILES |
CC(C)CCSC1=CC=[N+](C=C1)[O-] |
Synonyms |
Pyridine, 4-[(3-methylbutyl)thio]-, 1-oxide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Amino-2-[(4-chlorophenyl)methyl]-8-methoxyquinazolin-4-one](/img/structure/B590370.png)

![2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2,3-dimethylsuccinic acid](/img/structure/B590377.png)
![[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl N3-Acetylpenicilloic Acid](/img/structure/B590378.png)

![(6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B590382.png)


![N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B590387.png)
